1-Bromo-2-nitro-3-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-2-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3NO3 It is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-nitro-3-(trifluoromethoxy)benzene typically involves the bromination of 2-nitro-3-(trifluoromethoxy)benzene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where palladium catalysts and boron reagents are used.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation Reactions: The trifluoromethoxy group can undergo oxidative cleavage under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boron reagents, and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Scientific Research Applications
1-Bromo-2-nitro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-nitro-3-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a palladium-catalyzed cross-coupling mechanism . In reduction reactions, the nitro group is reduced to an amino group via electron transfer processes facilitated by the reducing agent . The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Bromo-5-(trifluoromethoxy)nitrobenzene: Similar structure but different positioning of the nitro and bromine groups, affecting its reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: Another positional isomer with different chemical properties and reactivity.
Uniqueness: 1-Bromo-2-nitro-3-(trifluoromethoxy)benzene is unique due to the combination of the bromine, nitro, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
1-bromo-2-nitro-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-2-1-3-5(6(4)12(13)14)15-7(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPVIBSOQZDEIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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